molecular formula C15H22ClN3O3 B7897830 3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7897830
M. Wt: 327.80 g/mol
InChI Key: WBWLABQYAQEGET-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a piperidine ring (6-membered nitrogen-containing heterocycle) with a tert-butyl carbamate group at the 1-position and a 5-chloropyrimidin-2-yloxymethyl substituent at the 3-position.
Key Properties:

  • CAS Number: 1261236-03-6
  • Molecular Formula: C₁₄H₂₀ClN₃O₃
  • Molecular Weight: 327.81 g/mol
  • Applications: Primarily used as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or other heterocyclic-targeting therapeutics.

Properties

IUPAC Name

tert-butyl 3-[(5-chloropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-6-4-5-11(9-19)10-21-13-17-7-12(16)8-18-13/h7-8,11H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWLABQYAQEGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 5-chloro-2-hydroxymethylpyrimidine with piperidine-1-carboxylic acid tert-butyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The industrial production process may also incorporate purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted pyrimidine derivatives .

Scientific Research Applications

3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Halogen Variations

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notes
3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester 1261236-03-6 C₁₄H₂₀ClN₃O₃ 327.81 Chloro-substituted pyrimidine, piperidine core Discontinued commercial availability
3-(5-Bromopyrimidin-2-yloxy)piperidine-1-carboxylic acid tert-butyl ester 914347-76-5 C₁₄H₂₀BrN₃O₃ ~372.26 Bromo substituent replaces chloro Higher molecular weight due to bromine; may exhibit altered lipophilicity

Key Differences :

  • Bromine’s larger atomic radius and higher molecular weight compared to chlorine may enhance lipophilicity and metabolic stability but reduce solubility in aqueous systems .

Analogs with Heterocyclic Ring Modifications

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notes
3-(5-Bromopyrimidin-2-yloxy)pyrrolidine-1-carboxylic acid tert-butyl ester 914347-79-8 C₁₃H₁₈BrN₃O₃ ~344.21 Pyrrolidine (5-membered ring) instead of piperidine Smaller ring size increases steric strain, potentially affecting binding affinity
3-(5-Amino-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester 2270913-74-9 C₁₄H₂₁N₃O₃ 279.30 Azetidine (4-membered ring), pyridine instead of pyrimidine Reduced ring size and amino group may enhance solubility but decrease metabolic stability

Key Differences :

  • Piperidine vs.
  • Pyrimidine vs. Pyridine : Pyrimidine’s dual nitrogen atoms enable stronger hydrogen bonding compared to pyridine, influencing receptor interactions .

Analogs with Substituent Position and Functional Group Variations

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notes
3-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester - C₁₅H₂₂ClN₃O₃ 327.81 Pyridazine ring (adjacent nitrogens) Altered electronic properties due to pyridazine’s electron-deficient nature
[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester - C₁₄H₂₁ClN₄O₂ 312.80 Pyrimidin-4-yl substituent, carbamic acid group Lower molecular weight; carbamate group may influence pharmacokinetics
3,3-Difluoro-5-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester 1262412-64-5 C₁₁H₁₉F₂NO₃ 251.28 Difluoro and hydroxymethyl substituents Lack of pyrimidine reduces aromatic interactions; hydroxymethyl enhances hydrophilicity

Key Differences :

  • Substituent Position : Pyrimidin-2-yl vs. pyrimidin-4-yl alters steric and electronic interactions with target proteins .

Availability and Purity Considerations

  • The target compound (CAS 1261236-03-6) is listed as discontinued, highlighting the need for custom synthesis .
  • Analogs like 3-(5-Amino-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester (95% purity) are commercially available, offering alternatives for exploratory research .

Biological Activity

3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, with the molecular formula C15H22ClN3O3 and a molecular weight of approximately 327.81 g/mol, is a compound that incorporates a piperidine ring and a chloro-substituted pyrimidine moiety. The presence of the tert-butyl ester group enhances its lipophilicity, which may influence its biological activity and solubility properties .

Structural Characteristics

The compound features several notable structural elements:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom, contributing to the compound's basicity and potential interactions with biological targets.
  • Chloro-substituted Pyrimidine Moiety : This functional group may enhance the compound's pharmacological properties.
  • Tert-butyl Ester Group : Increases lipophilicity, potentially improving membrane permeability.

Biological Activity

Preliminary studies suggest that compounds similar to this compound may exhibit various biological activities. These include:

  • Antiviral Activity : Similar compounds have shown promise as inhibitors of viral enzymes, particularly neuraminidase, which is crucial for the replication of viruses such as influenza .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, potentially offering therapeutic benefits in conditions like cancer and infectious diseases .
  • Binding Affinity Studies : Initial data indicate potential interactions with various biological targets, warranting further investigation into its pharmacodynamics and pharmacokinetics.

Neuraminidase Inhibition

In a study evaluating novel neuraminidase inhibitors, compounds structurally related to this compound were tested for their ability to inhibit viral replication. The study highlighted the importance of specific functional groups in enhancing binding affinity to neuraminidase, suggesting that modifications to the pyrimidine moiety could lead to improved inhibitors .

Anticancer Activity

Research on similar piperidine derivatives has indicated potential anticancer properties. For instance, compounds that mimic the structure of transition states in enzyme-catalyzed reactions have been shown to exhibit potent inhibition against various cancer cell lines. The mechanism involves binding to active sites of enzymes critical for tumor growth and proliferation .

Comparative Analysis with Related Compounds

A comparative analysis of structural analogs reveals how slight modifications can lead to significant differences in biological activity:

Compound NameStructure FeaturesUnique Aspects
4-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl esterSimilar piperidine structure but different substituentsPotentially different biological activity due to structural variation
3-(5-Methyl-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl esterContains a methyl group instead of chlorineMay exhibit different solubility and reactivity characteristics
2-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl esterVariation in positioning of substituents on the piperidine ringCould influence pharmacokinetics and pharmacodynamics

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzymatic Inhibition : The compound may act as a competitive inhibitor by binding to the active site of target enzymes, thereby blocking substrate access.
  • Receptor Modulation : It could also interact with receptors involved in signaling pathways, modulating their activity and leading to downstream effects relevant to disease treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester?

  • Methodology : The synthesis typically involves coupling a pyrimidine derivative with a tert-butyl-protected piperidine scaffold. For example:

Step 1 : Introduce the 5-chloropyrimidin-2-yloxy moiety via nucleophilic substitution under inert conditions (e.g., using palladium catalysts for cross-coupling reactions) .

Step 2 : Protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent like THF or DMF .

  • Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers ensure purity and characterize this compound post-synthesis?

  • Analytical Techniques :

  • Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile impurities. Commercial batches report ≥95% purity, requiring rigorous quality control .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to verify tert-butyl (δ ~1.4 ppm), pyrimidine (δ ~8.5 ppm), and piperidine (δ ~3.0–4.0 ppm) signals .
  • HRMS : Confirm molecular weight (calc. for C₁₅H₂₂ClN₃O₃: 327.81 g/mol) .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Case Study : A study reports solubility as 3.5 × 10⁻⁵ g/L in water at 25°C (calculated via ACD/Labs software) , while another may claim higher solubility in DMSO.
  • Resolution Strategy :

  • Experimental Validation : Perform shake-flask experiments with UV-Vis quantification.
  • Parameter Checks : Confirm solvent polarity, temperature, and pH. For DMSO, verify purity (e.g., hygroscopicity impacts solubility).
  • Theoretical Validation : Compare computational predictions (e.g., COSMO-RS) with experimental data .

Q. What mechanistic insights explain the reactivity of the 5-chloropyrimidine moiety in cross-coupling reactions?

  • Mechanistic Analysis :

  • The chlorine atom at the 5-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos facilitate C–N or C–C bond formation .
  • Kinetic Studies : Monitor activation energy via Arrhenius plots under varying temperatures (40–100°C) to optimize coupling efficiency .

Q. How does steric hindrance from the tert-butyl group influence the compound’s stability under acidic/basic conditions?

  • Stability Testing :

  • Acidic Conditions : The Boc group is labile in HCl/MeOH (e.g., 4M HCl in dioxane removes Boc at 0°C). Monitor degradation via TLC .
  • Basic Conditions : Stability in NaOH (0.1–1M) depends on electron-withdrawing effects of the pyrimidine ring. Conduct accelerated stability studies (40°C/75% RH) .

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